molecular formula C10H10ClN3O2 B1529172 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione CAS No. 1896255-54-1

3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1529172
CAS No.: 1896255-54-1
M. Wt: 239.66 g/mol
InChI Key: VNUMIGBQTRDCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is a quinazoline derivative with a molecular formula of C9H8ClN3O2. This compound is characterized by its chloro group at the 6th position and an aminoethyl group at the 2nd position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems for monitoring reaction conditions and ensuring consistent product quality is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like ammonia (NH3) or amines can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, alkaline conditions.

  • Reduction: LiAlH4, NaBH4, anhydrous ether.

  • Substitution: NH3, amines, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Quinazoline-2,4-dione derivatives with additional oxygen functionalities.

  • Reduction: Reduced quinazoline derivatives with altered functional groups.

  • Substitution: Substituted quinazoline derivatives with different substituents at the chloro position.

Scientific Research Applications

3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

  • Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

  • Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in cellular processes, leading to modulation of their activity.

  • Pathways: It can affect signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

  • Quinazoline-2,4(1H,3H)-dione: Similar core structure but lacks the aminoethyl and chloro groups.

  • 6-Chloroquinazoline-2,4(1H,3H)-dione: Similar to the target compound but without the aminoethyl group.

  • 2-Aminoethylquinazoline-2,4(1H,3H)-dione: Similar to the target compound but without the chloro group.

Uniqueness: 3-(2-Aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the aminoethyl and chloro groups, which contribute to its distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-6-1-2-8-7(5-6)9(15)14(4-3-12)10(16)13-8/h1-2,5H,3-4,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUMIGBQTRDCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C(=O)N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-(2-aminoethyl)-6-chloroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.